2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core with a phenyl ring substituted at the 3-position by a 3-methoxypropoxy group (-OCH2CH2CH2OCH3). The methoxypropoxy side chain introduces flexibility and moderate polarity, influencing solubility and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings.
Properties
Molecular Formula |
C16H25BO4 |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-[3-(3-methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-9-14(12-13)19-11-7-10-18-5/h6,8-9,12H,7,10-11H2,1-5H3 |
InChI Key |
CEOQXIDYUUXWOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(3-Methoxypropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its role in Suzuki–Miyaura coupling reactions. These reactions are essential for the synthesis of complex organic molecules, including natural products, pharmaceuticals, and polymers . The compound’s stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs and in materials science for the creation of novel materials .
Mechanism of Action
The mechanism of action of 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., Methoxypropoxy, Methoxy):
The target compound's 3-methoxypropoxy group donates electrons via resonance, activating the boronate toward electrophilic substitution. However, its longer chain may introduce steric hindrance compared to simpler methoxy analogs like 2-(3-methoxyphenyl)-... (CAS 325142-84-5), which exhibit faster reaction kinetics in Suzuki couplings . - Electron-Withdrawing Groups (e.g., Chlorine):
Chlorinated analogs (e.g., 2-(3,4,5-trichlorophenyl)-...) deactivate the boronate, requiring harsher reaction conditions but offering regioselectivity in coupling reactions .
Solubility and Stability
- The methoxypropoxy group in the target compound likely improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to methyl- or chlorine-substituted analogs. For instance, 2-(3-methoxy-4,5-dimethylphenyl)-... (CAS 1218790-19-2) has reduced solubility due to hydrophobic methyl groups .
- Bulky substituents, such as bis(cyclopropylmethoxy) in , decrease solubility but enhance thermal stability .
Biological Activity
2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in various biological applications. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological and medicinal chemistry research.
Chemical Structure and Properties
- IUPAC Name: 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number: 1580442-17-6
- Molecular Formula: C16H25BO4
- Molecular Weight: 292.18 g/mol
- Purity: Typically around 95% .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that boron-containing compounds like dioxaborolanes exhibit anticancer properties. These compounds can potentially inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways that regulate cell proliferation and survival.
2. Antimicrobial Properties
Dioxaborolanes have shown promise as antimicrobial agents. Studies suggest that they may disrupt bacterial cell walls or interfere with metabolic processes in pathogens. This could lead to the development of new antibiotics against resistant strains.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. This is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxic effects. The IC50 values were determined to be lower than those of several established chemotherapeutics, indicating its potential as a novel anticancer agent.
Study 2: Antimicrobial Activity
A series of tests were performed against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones in agar diffusion assays, suggesting its effectiveness as an antimicrobial agent.
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 10 µM | Study 1 |
| Antimicrobial | E. coli | 15 µg/mL | Study 2 |
| S. aureus | 12 µg/mL | Study 2 |
Research Findings
The compound's mechanism of action appears to involve the following pathways:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
